Potency Against Trypanosoma brucei PRT: 15-Fold Improvement Over Prior Best-in-Class
Purine phosphoribosyltransferase-IN-2 (compound (S,S)-48) exhibits a Ki of 2 nM against Trypanosoma brucei 6-oxopurine PRT [1]. In contrast, the most potent inhibitor previously reported for this enzyme—a prolinol-containing phosphonate—had a Ki of 60 nM [2]. This represents a 30-fold improvement in inhibitory potency.
| Evidence Dimension | Ki (inhibition constant) for T. brucei 6-oxopurine PRT |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Prior best-in-class prolinol-containing phosphonate: 60 nM |
| Quantified Difference | 30-fold lower Ki (more potent) |
| Conditions | Recombinant T. brucei 6-oxopurine PRT enzyme assay |
Why This Matters
This potency advantage enables more complete inhibition of the target enzyme at lower compound concentrations, reducing the risk of off-target effects in cellular assays and animal models.
- [1] Klejch T, et al. J Med Chem. 2022;65(5):4030-4057. Ki = 2 nM for Tbr PRT (bisphosphonate (S,S)-48). View Source
- [2] Evaluation of the Trypanosoma brucei 6-oxopurine salvage pathway as a potential target for drug discovery. Ki = 60 nM for most potent inhibitor. View Source
